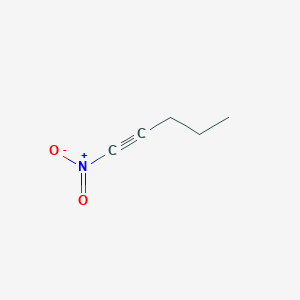

1-Nitropent-1-yne

Description

Properties

CAS No. |

856340-55-1 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

1-nitropent-1-yne |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4-5-6(7)8/h2-3H2,1H3 |

InChI Key |

JUVGJGROUZKRNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 1-Nitropent-1-yne

Nucleophilic Substitution of Haloalkynes

The most well-documented method for synthesizing nitroalkynes involves the nucleophilic substitution of haloalkynes with nitrite salts. This approach, adapted from procedures for analogous compounds like 4-nitrobut-1-yne, employs sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO) as a solvent.

General Procedure

- Substrate Preparation : 1-Bromopent-1-yne serves as the starting material. Terminal bromoalkynes are synthesized via bromination of pent-1-yne using hydrobromic acid (HBr) under radical-stabilizing conditions.

- Nitro Substitution : The bromoalkyne is reacted with excess NaNO₂ in anhydrous DMSO at room temperature. The reaction mixture is stirred for 2–4 hours, during which the bromide is replaced by the nitro group via an SN2 mechanism.

- Workup and Purification : The crude product is extracted with diethyl ether, washed with water to remove residual DMSO, and purified via flash column chromatography (eluent: petroleum ether).

Key Data

- Yield : 55–68% (based on analogous reactions for 4-nitrobut-1-yne).

- Reaction Time : 2–4 hours.

- Solvent : DMSO (polar aprotic solvent enhances nucleophilicity of nitrite).

Mechanistic Insight

The reaction proceeds through a bimolecular nucleophilic substitution (SN2), where the nitrite ion attacks the electrophilic carbon adjacent to the triple bond. The triple bond’s sp-hybridized carbon stabilizes the transition state, facilitating displacement of the bromide.

Alternative Synthetic Approaches

Electrophilic Nitration of Alkynes

Direct nitration of pent-1-yne using nitric acid (HNO₃) or nitronium tetrafluoroborate (NO₂BF₄) has been explored but faces limitations:

- Challenges : Terminal alkynes undergo competing hydration or polymerization under strongly acidic conditions.

- Modifications : Use of milder nitrating agents (e.g., acetyl nitrate) in non-polar solvents (e.g., dichloromethane) reduces side reactions. However, yields remain low (<30%).

Oxidation of Propargyl Amines

Propargyl amines can be oxidized to nitroalkynes using peroxysulfate-based reagents (e.g., Oxone®). For example:

Experimental Optimization and Challenges

Reaction Conditions

Purification Techniques

- Column Chromatography : Silica gel chromatography with petroleum ether as the eluent effectively separates 1-nitropent-1-yne from unreacted starting material and byproducts.

- Distillation : Short-path distillation under reduced pressure (20–30 mmHg) is feasible but risks thermal decomposition due to the compound’s sensitivity.

Applications and Derivatives

Synthetic Utility

- Click Chemistry : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid synthesis of triazole derivatives.

- Nitroalkyne Cycloadditions : Reacts with dienes in [4+2] cycloadditions to form nitro-substituted cyclohexenes, precursors to bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 1-Nitropent-1-yne undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Nitroalkenes, nitroalkanes.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitropent-1-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 1-nitropent-1-yne involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 1-Nitropent-1-yne with structurally related nitroalkanes, alkynes, and aromatic nitro compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|---|

| 1-Nitropent-1-yne | C₅H₇NO₂ | 117.12 (calculated) | Not reported | Not reported | Terminal alkyne + nitro group |

| 1-Nitropropane 1 | C₃H₇NO₂ | 89.09 | 131–134 | 1.003 | Nitroalkane (short-chain) |

| 1-Nitropentane 2 | C₅H₁₁NO₂ | 117.15 | 75–76 (at 23 mmHg) | 0.952 | Nitroalkane (longer chain) |

| 3-Penten-1-yne 3 | C₅H₈ | 68.12 | 47.05 | Not reported | Terminal alkyne (no nitro) |

| 1-Nitropyrene 4 | C₁₆H₉NO₂ | 247.25 | Sublimes >300 | 1.32 | Polycyclic aromatic nitro |

Key Observations :

- Boiling Points: The nitro group increases polarity, leading to higher boiling points compared to non-polar alkynes like 3-Penten-1-yne (47.05°C). However, 1-Nitropentane’s lower boiling point (75–76°C at reduced pressure) suggests weaker intermolecular forces than nitroaromatics like 1-Nitropyrene, which sublimes above 300°C .

- Density : Nitro compounds generally exhibit higher densities than hydrocarbons. For example, 1-Nitropentane (0.952 g/mL) is denser than n-pentane (0.626 g/mL ), though less dense than aromatic nitro derivatives like 1-Nitropyrene (1.32 g/mL) .

Reactivity and Stability

- 1-Nitropent-1-yne : The combination of a nitro group and a triple bond likely makes this compound highly reactive. The nitro group can act as an electron-withdrawing group, polarizing the triple bond and facilitating nucleophilic or electrophilic additions.

- 1-Nitropropane: As a nitroalkane, it undergoes typical nitro compound reactions, such as reduction to amines or condensation reactions. Its stability under standard conditions is noted in safety guidelines .

- 1-Nitropyrene: A nitroaromatic compound, it is environmentally persistent and associated with carcinogenic risks due to its ability to form DNA adducts .

Key Findings :

- Nitroalkanes like 1-Nitropropane require strict safety protocols due to flammability and explosion risks .

Q & A

(Basic) What are the established synthetic routes for 1-Nitropent-1-yne, and how can their reproducibility be validated?

Answer:

The synthesis of 1-Nitropent-1-yne typically involves nitration of pent-1-yne derivatives or alkyne functionalization via nitro-group introduction. To ensure reproducibility:

- Detailed Protocols : Include precise stoichiometry, reaction conditions (temperature, solvent, catalyst), and purification steps. Use standardized equipment (e.g., Schlenk lines for air-sensitive reactions) .

- Characterization : Cross-validate products using NMR (¹H/¹³C), IR (to confirm nitrile or nitro stretches), and mass spectrometry. Compare data with literature values for consistency .

- Independent Replication : Collaborate with a separate lab to repeat the synthesis, adhering to the published methodology .

(Advanced) How can computational modeling predict the thermodynamic stability and reactivity of 1-Nitropent-1-yne under varying conditions?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitro-alkyne group to assess susceptibility to decomposition. Optimize molecular geometry to identify reactive sites .

- Reaction Pathway Analysis : Use transition-state modeling (e.g., Gaussian or ORCA software) to study nitro-group migration or isomerization risks. Validate predictions with experimental kinetic data .

- Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and predict solubility or stability in polar/nonpolar media .

(Advanced) How should researchers resolve contradictions in reported spectroscopic data for 1-Nitropent-1-yne?

Answer:

- Source Analysis : Compare experimental conditions (e.g., solvent, concentration) from conflicting studies. For example, solvent polarity may shift NMR peaks .

- Error Propagation : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR calibration) and purity of samples. Replicate measurements under controlled conditions .

- Collaborative Verification : Share raw data (e.g., FID files for NMR) with third-party labs to confirm peak assignments .

(Basic) What spectroscopic and chromatographic techniques are essential for characterizing 1-Nitropent-1-yne?

Answer:

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure | Chemical shifts, coupling constants |

| IR Spectroscopy | Identify nitro (─NO₂) and alkyne (C≡C) stretches | 1520–1370 cm⁻¹ (asymmetric NO₂), ~2100 cm⁻¹ (C≡C) |

| GC-MS | Assess purity and molecular ion | Retention time, m/z ratio |

| HPLC | Quantify isomers or byproducts | Column type (C18), mobile phase gradient |

| Reference experimental details in supplementary materials for cross-validation . |

(Advanced) What mechanistic insights exist for the formation of 1-Nitropent-1-yne, and how can kinetic studies refine these pathways?

Answer:

- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitro-group incorporation routes. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

- Kinetic Profiling : Conduct time-resolved experiments to determine rate laws. For example, vary nitro precursor concentration to identify rate-limiting steps .

- Computational Validation : Compare experimental activation energies with DFT-calculated transition states to confirm proposed mechanisms .

(Advanced) How to design a study exploring novel derivatives of 1-Nitropent-1-yne for catalytic applications?

Answer:

- Hypothesis-Driven Synthesis : Target derivatives with electron-withdrawing groups (e.g., fluorinated nitroalkynes) to enhance electrophilicity. Justify via Hammett σ constants .

- Iterative Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Cu vs. Pd), solvents, and temperatures. Prioritize factors via Pareto analysis .

- Performance Metrics : Evaluate catalytic efficiency (turnover frequency, TOF) and stability (TGA/DSC for thermal decomposition) .

(Basic) What are best practices for managing and presenting large datasets in publications on 1-Nitropent-1-yne?

Answer:

- Supplementary Materials : Include raw NMR spectra, chromatograms, and crystallographic data (if applicable) in machine-readable formats (e.g., .jdx, .cif) .

- Data Reduction : Summarize key results in tables (e.g., kinetic constants, spectral peaks) while archiving full datasets in repositories like Zenodo .

- Metadata Annotation : Document instrument settings (e.g., NMR frequency, GC column specifications) to enable replication .

(Advanced) How can researchers optimize the synthesis of 1-Nitropent-1-yne using alternative catalysts or green chemistry principles?

Answer:

- Catalyst Screening : Compare metal catalysts (e.g., AgNO₃ vs. FeCl₃) for nitro-group transfer efficiency. Use ICP-MS to quantify metal leaching .

- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Assess via E-factor calculations .

- Lifecycle Analysis (LCA) : Quantify waste generation and energy consumption using software like SimaPro to justify green claims .

(Basic) How to identify understudied research gaps related to 1-Nitropent-1-yne using systematic literature reviews?

Answer:

- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: "nitroalkyne stability," "kinetic studies," "applications in click chemistry." Filter by publication year (2000–2025) .

- Gap Analysis : Create a matrix of reported properties (e.g., solubility, reactivity) vs. missing data (e.g., photostability, toxicity). Prioritize gaps via expert surveys .

- Citation Tracking : Use tools like Web of Science to map influential studies and emerging trends .

(Advanced) What safety protocols are critical when handling 1-Nitropent-1-yne due to its potential hazards?

Answer:

- Risk Assessment : Conduct a COSHH evaluation for nitro compound explosivity and alkyne flammability. Use blast shields and remote handling tools .

- Emergency Protocols : Install pressure-relief valves in reaction setups and train personnel in drench shower/eyewash use .

- Waste Management : Neutralize nitroalkyne residues with reducing agents (e.g., NaBH₄) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.